![molecular formula C19H28N4O5S B2652409 Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034208-62-1](/img/structure/B2652409.png)

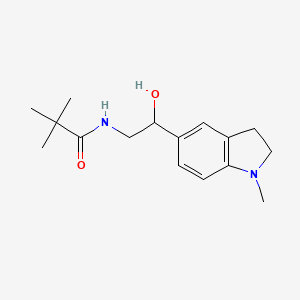

Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

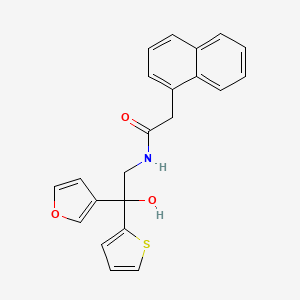

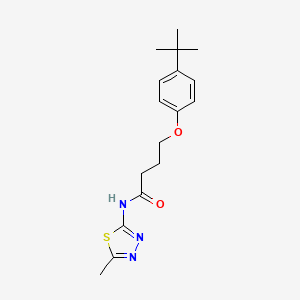

The compound contains a tert-butyl group, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazol group. The tert-butyl group is a common substituent in organic chemistry with the formula -C(CH3)3 . Pyrrolidine is a cyclic amine, and benzo[c][1,2,5]thiadiazol is a heterocyclic compound containing sulfur and nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the groups present in it. For example, the tert-butyl group is known to increase the hydrophobicity of a compound .Scientific Research Applications

- Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond, and the compound enhances the efficiency of this process .

- Researchers have utilized this compound as a reactant in the preparation of sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry, catalysis, and materials science.

- This compound has been explored as a catalyst in asymmetric olefin hydroamination and cyclization reactions. These processes are essential for constructing complex organic molecules with high stereochemical control .

- The compound has shown promise as a precursor for single-site catalysts in ring-opening reactions. These reactions are fundamental in polymer chemistry and the synthesis of functional materials .

- Researchers have investigated the oxidation of 2,3,6-trimethylphenol with tert-butyl hydroperoxide to form 2,3,5-trimethylbenzoquinone using continuous-flow microreactors. The compound’s unique structure may contribute to its effectiveness in such reactions .

Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination

Sulfonate Phenol Ligands via Sulfonylation

Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions

Single-Site Catalyst Precursors for Ring-Opening Reactions

Continuous-Flow Microreactors for Oxidation Reactions

Further Exploration in Medicinal Chemistry and Materials Science

properties

IUPAC Name |

tert-butyl 2-[(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5S/c1-12-10-15-16(22(6)29(26,27)21(15)5)11-13(12)20-17(24)14-8-7-9-23(14)18(25)28-19(2,3)4/h10-11,14H,7-9H2,1-6H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXSUYSDAPJMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3CCCN3C(=O)OC(C)(C)C)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)

![7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652333.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)